N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-aminoethyl group at the R-configured position and an isopropyl-acetamide moiety. The compound’s molecular formula is C₁₂H₂₄N₃O, with a molecular weight of 227.35 g/mol (calculated based on structural analogs and isotopic data) .
Key structural features include:
- Piperidine core: Provides rigidity and influences stereochemical interactions.
- N-Isopropyl-acetamide group: Contributes to lipophilicity and steric bulk, which may impact receptor binding or metabolic stability.
Its enantiomer, N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1354017-54-1), shares similar molecular properties but differs in chiral configuration, which could lead to divergent biological activities .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVSXCFDHSJSY-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino group with isopropylacetyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in various substituted piperidine or acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is primarily studied for its potential as a pharmaceutical compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Properties
- Chemical Structure : The compound features a piperidine ring, which is known for its ability to form hydrogen bonds and interact with biological macromolecules.
- Molecular Formula : C11H25N3
- Molecular Weight : 199.35 g/mol
Pharmacological Applications
Research has indicated that this compound exhibits significant pharmacological properties, particularly in the field of neurology and psychiatry.
Potential Therapeutic Uses
- CNS Disorders : It has been investigated for its effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. Such interactions are crucial for developing treatments for disorders like depression and anxiety.
- Pain Management : Preliminary studies suggest that this compound may have analgesic properties, making it a potential candidate for pain relief formulations.
Case Studies
Several studies have documented the effects of this compound in vitro and in vivo.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: Replacement of the 2-aminoethyl group with bulkier substituents (e.g., 2-amino-3-methyl-butyryl in ) increases molecular weight and may alter solubility or receptor interactions.
- Chirality : The R- vs. S-configuration in enantiomers (e.g., ) can significantly affect pharmacological activity, though specific data are unavailable for these compounds.
- Synthetic Accessibility: (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide demonstrates higher synthetic yields (68–72%) compared to the discontinued status of the target compound .
Functional Analogues in Receptor Binding Studies
Several piperidine-acetamide derivatives act as neuropeptide receptor antagonists, highlighting the scaffold’s relevance in medicinal chemistry:
Comparison with Target Compound :
Physicochemical and Analytical Data
- Melting Points : Analogous indole-containing acetamides exhibit melting points ranging from 159–187°C, dependent on crystallinity and substituent polarity .
- Spectroscopic Confirmation : NMR and HRMS data for related compounds (e.g., ) validate the piperidine-acetamide scaffold’s stability and stereochemical integrity.
- Chromatographic Behavior : The target compound’s analogs show moderate retention in HPLC and TLC (e.g., Rf = 0.40 in ), suggesting intermediate polarity.
Research Implications and Gaps
- Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in synthesis or purification, warranting exploration of improved methodologies.
- Biological Profiling: No activity data are available for the target compound.
- Enantiomeric Specificity : The contrasting commercial availability of R- vs. S-enantiomers underscores the need for chiral resolution studies to evaluate configuration-dependent properties.
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring with an aminoethyl side chain and an isopropyl-acetamide group. Its molecular formula is C_{12}H_{23}N_{3}O_{2}, and it possesses a complex structure that influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific molecular targets, leading to various physiological effects. The exact pathways remain to be fully elucidated but may involve neurotransmitter systems and other biochemical pathways.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. Studies have shown that derivatives of similar piperidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Overview
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | E. coli | 0.25 | Bactericidal |
| - | Biofilm Formation | Significant reduction | Synergistic with Ciprofloxacin |
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of this compound. Hemolytic assays indicated low toxicity, with hemolytic activity (% lysis) ranging from 3.23% to 15.22%, significantly lower than Triton X-100 . Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 μM.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are under investigation, particularly its role in modulating neurotransmitter systems involved in mood regulation and cognitive function. Initial findings suggest that it may influence pathways associated with anxiety and depression, although further research is necessary to clarify these effects.
Case Studies
Several case studies have explored the therapeutic implications of compounds structurally related to this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that hybrid molecules incorporating piperidine structures showed enhanced efficacy against resistant strains of bacteria, suggesting that similar derivatives could be effective in combating antimicrobial resistance .
- Neuropharmacology : Research on related compounds indicates potential benefits for conditions such as anxiety disorders, where modulation of neurotransmitter systems could lead to therapeutic advancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
